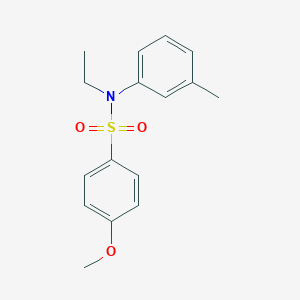
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide, commonly known as Efaroxan, is a chemical compound used in scientific research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications. Efaroxan has been studied for its effects on various biological processes and has shown promising results in several areas.
Mecanismo De Acción
Efaroxan is known to act as an alpha-2 adrenergic receptor antagonist. It blocks the activity of these receptors, which are involved in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, Efaroxan can affect these processes and produce various effects.
Biochemical and Physiological Effects:
Efaroxan has been shown to have several biochemical and physiological effects in various studies. It has been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Additionally, Efaroxan has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Efaroxan has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-documented. However, Efaroxan has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects can be variable depending on the experimental conditions, which can make it challenging to interpret results.
Direcciones Futuras
There are several potential future directions for research on Efaroxan. One area of interest is its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another area of interest is its effects on the immune system and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanisms of action of Efaroxan and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of Efaroxan involves the reaction of 4-methoxy-N-(3-methylphenyl)benzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide as the main product.
Aplicaciones Científicas De Investigación
Efaroxan has been studied extensively for its potential therapeutic applications in various areas of research. It has been found to have a significant impact on several biological processes, making it a useful tool for researchers in different fields.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-17(14-7-5-6-13(2)12-14)21(18,19)16-10-8-15(20-3)9-11-16/h5-12H,4H2,1-3H3 |
Clave InChI |
KCPRSRAEQICINA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



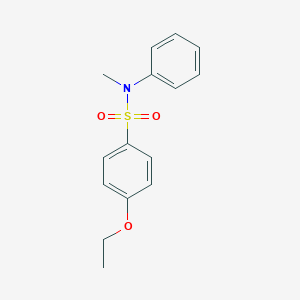
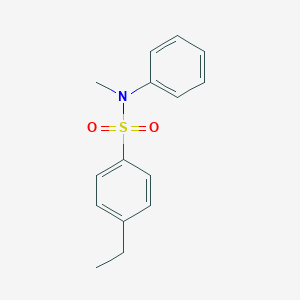
![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)
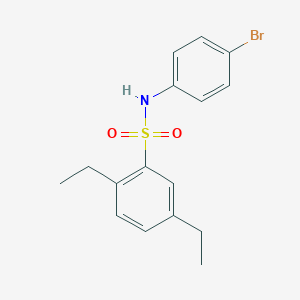
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
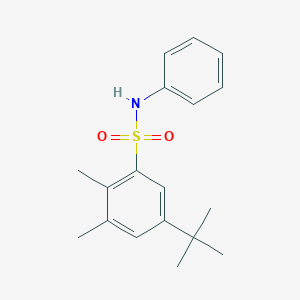
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)